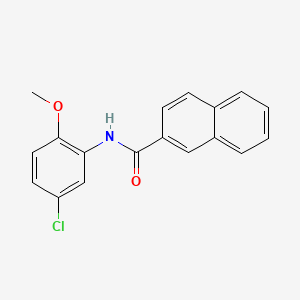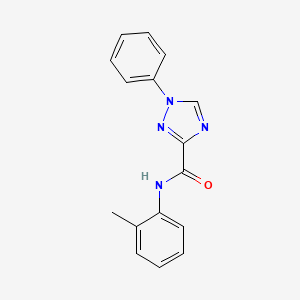
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings. Compounds with these structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiazole and thienyl precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using reagents like Lawesson’s reagent or phosphorus pentasulfide to facilitate the formation of the thiazolidinone ring.
Condensation Reactions: Combining thiazole and thienyl derivatives in the presence of catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch Processing: Utilizing large reactors to carry out the cyclization and condensation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted in the presence of catalysts or under reflux conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce thiazolidines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its possible therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Thiazoles: Molecules containing the thiazole ring.
Thiophenes: Compounds with a thiophene ring.
Uniqueness
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is unique due to its combination of thiazole and thiazolidinone rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H10N2OS3 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-(5-methyl-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS3/c1-7-5-12-11(17-7)13-9(14)6-16-10(13)8-3-2-4-15-8/h2-5,10H,6H2,1H3 |
Clave InChI |
ZTIBUHOEZJLNIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)N2C(SCC2=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B13376753.png)

![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376767.png)
![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B13376772.png)
acetate](/img/structure/B13376774.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B13376779.png)
![3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium](/img/structure/B13376782.png)
![6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one](/img/structure/B13376798.png)
![3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376800.png)
![2-[2-(1H-indol-3-yl)ethyl]-3-oxo-N-phenyl-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376810.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13376817.png)
![3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one](/img/structure/B13376833.png)
